molecular formula C8H8BrNO3 B1521893 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene CAS No. 861076-28-0

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene

Cat. No.: B1521893
CAS No.: 861076-28-0
M. Wt: 246.06 g/mol
InChI Key: RJFNPONWQGCABQ-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a substituted benzene derivative, characterized by the presence of bromine, methoxy, methyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-4-methyl-5-nitrobenzene. This reaction typically uses bromine (Br2) or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Nucleophilic Substitution: Products like 2-methoxy-4-methyl-5-nitrophenol or 2-methoxy-4-methyl-5-nitroaniline.

    Reduction: 1-bromo-2-methoxy-4-methyl-5-aminobenzene.

    Oxidation: 1-bromo-2-methoxy-4-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new drugs with specific therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-bromo-2-methoxy-4-methyl-5-nitrobenzene depends on its specific application. In biological systems, its effects may involve interactions with cellular proteins, enzymes, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    2-Bromo-4-methoxy-5-nitrotoluene: Another brominated nitrobenzene derivative with distinct chemical properties.

    1-Bromo-2-methoxy-4-nitrobenzene: Lacks the methyl group, leading to different chemical behavior and uses.

Properties

IUPAC Name

1-bromo-2-methoxy-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFNPONWQGCABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659312
Record name 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861076-28-0
Record name 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of nitrobenzene 11 (2.2 g, 13.1 mmol) in CH3CN (8 mL) in a pressure tube was added N-bromosuccinimide (8.2 g, 45.8 mmol). The tube was sealed and the contents were heated to 140° C. overnight on an oil bath. The reaction mixture turned brownish-red overnight. After the reaction was quenched with saturated aqueous Na2S2O3 solution (150 mL), the product was extracted with Et2O (2×150 mL), dried (Na2SO4), and purified by chromatography (hexane/EtOAc 3:1) to afford brominated product 12 along with other byproducts that were not separable by chromatography (hexane/EtOAc 3:1). The product mixture (2.8 g, 87%) was used directly in the next step: Rf0.29 (hexane/EtOAc 3:1); 1H NMR (CDCl3) δ 2.66 (s, 3H), 3.98 (s, 3H), 6.76 (s, 1H), 8.31 (s, 1H); 13C NMR (CDCl3) δ 21.7, 56.8, 108.9, 114.3, 125.2, 130.4, 136.3, 141.9, 159.3; ESI-HRMS [M-Br—CH3—H]− C7H6NO3 calcd for m/z 152.0348, found 152.0349.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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